JI-101
Overview
Description
Mechanism of Action
Target of Action
JI-101, also known as CGI-1842, is an oral multi-kinase inhibitor that targets three receptor tyrosine kinases :
These receptors play crucial roles in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis .
Mode of Action
By targeting multiple angiogenesis signaling pathways in tumor vessel beds, this compound has the potential to inhibit multiple stages of tumor angiogenesis . This multi-target approach enhances the anti-tumor efficacy of the drug .
Biochemical Pathways
The biochemical pathways affected by this compound involve the signaling pathways of VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for angiogenesis, and their inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
It is known that this compound is well-tolerated as a single agent and in combination with other drugs . It’s also suggested that this compound may have a drug-drug interaction, as it increased the exposure of everolimus by approximately 22% in a study .
Result of Action
The primary result of this compound’s action is the inhibition of tumor angiogenesis, leading to the suppression of tumor growth and metastasis . In clinical trials, most patients had stable disease at their first set of restaging scans (two months), although no patients demonstrated a response to the drug per RECIST criteria .
Action Environment
The action environment of this compound is primarily the tumor microenvironment, where the drug targets angiogenesis signaling pathways. Environmental factors such as the presence of other drugs (as seen in the case of everolimus) can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGI-1842 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of CGI-1842 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CGI-1842 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another multi-kinase inhibitor targeting similar receptors.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Uniqueness
CGI-1842 is unique in its ability to target ephrin type-B receptor 4 in addition to vascular endothelial growth factor receptor type 2 and platelet-derived growth factor receptor β . This broader target profile may contribute to its enhanced anti-tumor activity and potential therapeutic benefits .
Properties
IUPAC Name |
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBFYBLSJMEBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900573-88-8 | |
Record name | CGI-1842 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGI-1842 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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